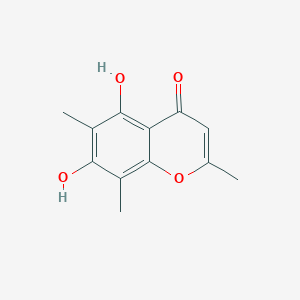

8-Methyleugenitol

Übersicht

Beschreibung

Synthesis Analysis

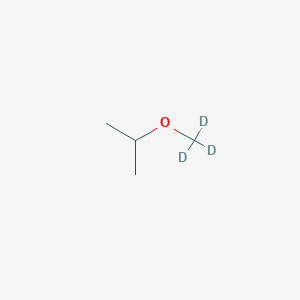

The synthesis of chromone derivatives is a topic of interest due to their potential pharmacological applications. In the first paper, the authors describe the synthesis of a deuterated chromone derivative, specifically 6,7-dihydro-10-trideuteromethyl-6,8,8-trimethyl-8H-pyrano[3,2-g]chromone-2-carboxylic acid, which is used as a mass spectrometric stable isotope internal standard for metabolic studies of a related antiallergic agent . Another paper discusses a new synthesis method for 5,6,7-trimethyl-5,6,7,8-tetrahydropterine, starting from a formylated precursor, which highlights the chemical behavior of the formyl group and its differentiation in folic acid derivatives . Additionally, a novel chromone derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, was synthesized using a DBU catalyzed condensation reaction, showcasing the versatility of chromone scaffolds in creating structurally diverse compounds .

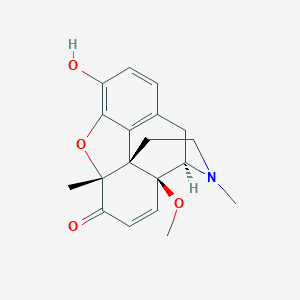

Molecular Structure Analysis

The crystal structure of 5,6,7-trimethyl-5,6,7,8-tetrahydropterine-dihydrochloride-monohydrate was determined using X-ray analysis, revealing an orthorhombic crystal system with specific unit cell dimensions. The study provides detailed insights into the conformation and configuration of the methyl groups within the molecule . This level of structural analysis is crucial for understanding the physical and chemical properties of such compounds.

Chemical Reactions Analysis

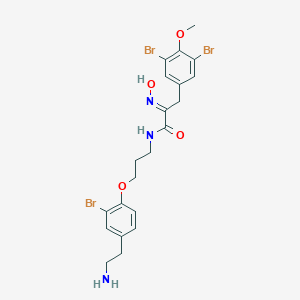

Chromone derivatives are versatile in chemical reactions, as demonstrated by the pseudo-five-component reaction described in one of the papers. This reaction involves 3-formylchromones, Meldrum's acid, isocyanides, and primary aromatic amines, leading to the formation of chromone-containing tripeptides. This method is notable for the formation of five new bonds and the generation of a wide range of pharmacologically significant compounds . Another study outlines the synthesis of 7-hydroxy-2,8-dimethyl-4-oxo-3-phenoxy-4H-6-chromenecarbaldehyde, which employs the Duff reaction and highlights the reactivity of the chromone scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromone derivatives are influenced by their molecular structure. For instance, the dipole moment, electronic structure, and nonlinear optical properties of the novel chromone derivative synthesized in the third paper were investigated using Density Functional Theory (DFT) calculations. The study also includes an analysis of the electronic absorption spectra in different solvents, which is essential for understanding the photophysical behavior of these compounds .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

8-Methyleugenitol wurde in verschiedenen Pflanzen wie Nelken und Zimt gefunden . Es ist eine phenolische Verbindung, die für ihre antibakteriellen, antiviralen, antifungalen, krebshemmenden, entzündungshemmenden und antioxidativen Eigenschaften bekannt ist . Dies macht this compound zu einer möglichen Komponente von Medikamenten mit therapeutischem Potenzial gegen eine Reihe von Krankheiten .

Kosmetik

This compound wird häufig in der Parfüm- und Kosmetikindustrie als Duftstoff verwendet . Es hat einen süßen und reinen Duft und kann die Langlebigkeit von Produkten verbessern .

Lebensmittelindustrie

This compound wird in Mundpflegeprodukten und Lebensmittelzusatzstoffen als Quelle für natürliches Aroma verwendet . Sein süßer und reiner Duft macht es zu einem wünschenswerten Inhaltsstoff in diesen Industrien .

Antibiotische Synergie

Studien zu Eugenol, einer ähnlichen Verbindung, haben gezeigt, dass es eine synergistische Wirkung mit verschiedenen Antibiotika hat, wie Vancomycin, Penicillin, Ampicillin und Erythromycin . Dies deutet darauf hin, dass this compound möglicherweise ähnliche Eigenschaften haben könnte, die es ermöglichen, die minimalen Hemmkonzentrationen (MHK) dieser Antibiotika in Kombination zu reduzieren .

Insektizide und fungizide Eigenschaften

Isoeugenol-Derivate, ähnlich wie this compound, wurden auf ihre fungiziden und insektiziden Eigenschaften untersucht

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2,6,8-trimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-5-4-8(13)9-11(15)6(2)10(14)7(3)12(9)16-5/h4,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNMTIVRLHXQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C(=C2O1)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961900 | |

| Record name | 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41682-21-7 | |

| Record name | 8-Methyleugenitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

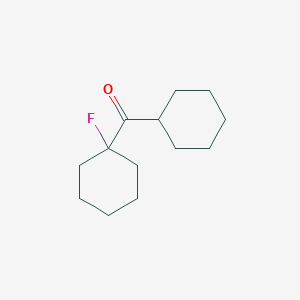

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

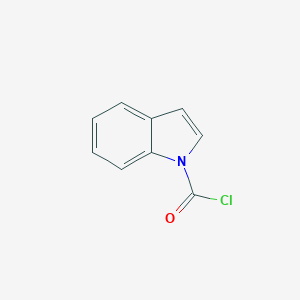

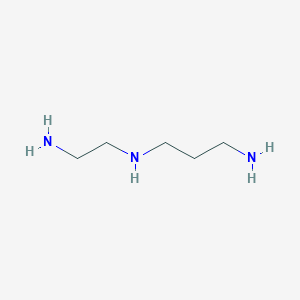

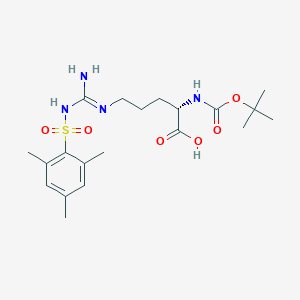

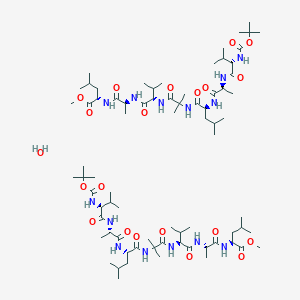

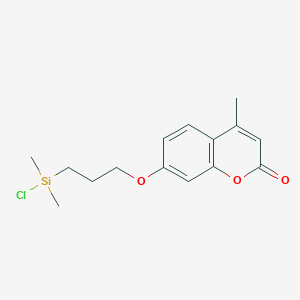

Feasible Synthetic Routes

Q & A

Q1: Has 8-methyleugenitol been isolated from any plant sources?

A2: Yes, this compound has been identified in several plant species. It was found as a constituent of Selaginella siamensis Hieron [], highlighting its presence in traditional medicinal plants. Additionally, a study by [] reported its isolation from Selaginella tamariscina, further confirming its occurrence in nature.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)

![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)